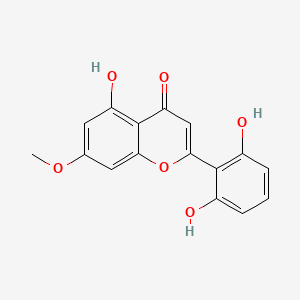

5,2',6'-Trihydroxy-7-methoxyflavone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-8-5-11(19)16-12(20)7-14(22-13(16)6-8)15-9(17)3-2-4-10(15)18/h2-7,17-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAZSBRHWYSPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=C(C=CC=C3O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Distribution of 5,2 ,6 Trihydroxy 7 Methoxyflavone

Identification of Plant and Other Biological Sources of 5,2',6'-Trihydroxy-7-methoxyflavone

The flavonoid this compound is a naturally occurring plant secondary metabolite. biosynth.com Its presence has been documented in a select number of plant species, particularly within the Acanthaceae family. Research has led to the isolation and identification of this compound from various parts of these plants, highlighting its specific botanical distribution.

The genus Andrographis is a significant source of 2'-oxygenated flavonoids, which are considered chemotaxonomic markers for this genus within the Acanthaceae family. nih.gov The compound this compound has been specifically isolated from several species within this genus. Phytochemical investigations have confirmed its presence in the whole plant extracts of Andrographis elongata and Andrographis viscosula. nih.govmutagens.co.in Additionally, a glycoside form, this compound-2'-O-beta-d-glucopyranoside, has been identified in Andrographis alata, indicating that the base flavone (B191248) structure is biosynthetically present. researchgate.net

Table 1: Documented Occurrence of this compound in Andrographis Species

| Species | Compound Form | Source |

|---|---|---|

| Andrographis elongata | This compound | mutagens.co.innih.gov |

| Andrographis viscosula | This compound | nih.govmutagens.co.in |

Databases dedicated to the occurrence of natural products report the presence of this compound in the lichen Graphis elongata and the plant Andrographis macrobotrys. nih.gov While its presence in A. macrobotrys is cited in chemical databases, other detailed phytochemical analyses of this specific species have focused on identifying different bioactive compounds, such as other flavonoids and diterpenoids. nih.gov

The distribution of flavonoids within a plant is often localized in tissues that are most exposed to environmental stressors, such as leaves and flowers. researchgate.net These compounds play a crucial role in protecting the plant from various biotic and abiotic threats. nih.gov

Ecologically, flavonoids function as a defensive barrier against harmful UV radiation, oxidative stress, and attacks from pathogens and herbivores. researchgate.netyoutube.com They can deter feeding by insects and nematodes and exhibit antibacterial and antifungal properties. nih.gov The synthesis of flavonoids like this compound is a plant's adaptive response to its environment, contributing to its resilience and survival. youtube.comresearchgate.net For instance, flavonoids are integral to the plant's immune response, often being transported to the site of an infection to help initiate a defense mechanism. nih.gov

Factors Influencing the Accumulation of this compound in Biosynthetic Organisms

The synthesis and accumulation of flavonoids are regulated by a complex interplay of genetic and environmental factors. mdpi.com The concentration of these compounds can vary significantly depending on the developmental stage of the plant and the external conditions it experiences. nih.gov

Several key factors have been identified that influence the biosynthesis of flavonoids in plants:

Light: Light is a primary environmental factor affecting flavonoid production. researchgate.net Both the quality and intensity of light can significantly impact accumulation. mdpi.com UV radiation, in particular, is a known inducer of flavonoid biosynthesis, as these compounds act as UV filters to protect the plant's cells from damage. researchgate.netcore.ac.uk Genes involved in the flavonoid biosynthetic pathway are responsive to UV-B, UV-A, and blue light. mdpi.com

Temperature: Temperature fluctuations can influence enzymatic activities within the plant, thereby affecting the production of secondary metabolites, including flavonoids. core.ac.uk

Water Availability: Drought stress is a recognized abiotic factor that can lead to an increased accumulation of flavonoids as a protective mechanism to scavenge reactive oxygen species (ROS) produced under stress conditions. mdpi.com

Biotic Stress: Attacks from pathogens (like fungi and bacteria) and pests can trigger the plant's defense mechanisms, which often involves the increased synthesis of flavonoids at the site of injury or infection. researchgate.netnih.govresearchgate.net

Nutrient Availability: The nutritional status of the soil can also play a role. Studies have shown that low nutrient conditions can sometimes lead to higher concentrations of certain flavonoids. core.ac.uk

Plant Hormones: Endogenous plant hormones, such as jasmonic acid, are involved in signaling pathways that can modulate the expression of genes responsible for flavonoid biosynthesis. nih.gov

Table 2: Factors Affecting Flavonoid Accumulation

| Factor | Type | Influence on Flavonoid Biosynthesis |

|---|---|---|

| Light (Intensity, Quality, Duration) | Abiotic | Strong inducer, especially UV radiation. mdpi.comresearchgate.net |

| Temperature | Abiotic | Affects enzymatic reactions in the biosynthetic pathway. core.ac.uk |

| Water Availability (Drought) | Abiotic | Stress from drought can increase flavonoid levels. mdpi.com |

| Pathogens and Pests | Biotic | Infection or attack can trigger increased production as a defense. researchgate.net |

| Soil Nutrients | Abiotic | Nutrient deficiency can sometimes enhance accumulation. core.ac.uk |

Advanced Isolation and Structural Elucidation Methodologies for 5,2 ,6 Trihydroxy 7 Methoxyflavone

Spectroscopic Approaches for Comprehensive Structural Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, non-destructive technique used for the initial structural characterization of flavonoids. The absorption of UV and visible light by these molecules is dependent on their chromophoric systems, which are primarily the benzoyl system of the A-ring and the cinnamoyl system of the B-ring. The resulting spectrum typically shows two major absorption bands: Band I, representing the B-ring, and Band II, for the A-ring. The position and intensity of these bands provide valuable information about the oxygenation and substitution pattern of the flavonoid nucleus.

The use of specific shift reagents in conjunction with UV-Vis spectroscopy is a classical method to further probe the structure, particularly the nature and location of hydroxyl groups. These reagents interact with specific functional groups on the flavonoid skeleton, causing characteristic shifts in the absorption maxima (λmax).

While detailed UV-Vis spectral data for 5,2',6'-trihydroxy-7-methoxyflavone with a full panel of shift reagents is not extensively reported in publicly available literature, the expected shifts can be inferred from the general principles of flavonoid spectroscopy. The table below outlines the diagnostic utility of common UV-Vis shift reagents for flavonoids.

Table 1: Diagnostic UV-Vis Spectral Shifts for Flavonoids with Shift Reagents

| Reagent | Inferred Structural Feature | Expected Shift |

|---|---|---|

| Sodium Methoxide (NaOMe) | Presence of acidic hydroxyl groups (especially at C-7 and C-4') | Bathochromic shift in Band I and/or Band II |

| Aluminum Chloride (AlCl₃) | Presence of a hydroxyl group at C-5 or ortho-dihydroxyl groups | Large bathochromic shift in Band I |

| Aluminum Chloride/Hydrochloric Acid (AlCl₃/HCl) | Differentiates between a 5-hydroxyl and ortho-dihydroxyl groups | The bathochromic shift from AlCl₃ is reduced or reversed if only ortho-dihydroxyls are present, but remains stable if a 5-hydroxyl is present |

| Sodium Acetate (B1210297) (NaOAc) | Presence of a free hydroxyl group at C-7 | Bathochromic shift in Band II |

| Sodium Acetate/Boric Acid (NaOAc/H₃BO₃) | Presence of ortho-dihydroxyl groups (e.g., at C-2', C-6') | Bathochromic shift in Band I |

For this compound, the presence of a 5-hydroxyl group would be expected to yield a significant bathochromic shift with AlCl₃ that remains stable upon the addition of HCl. The ortho-dihydroxyl groups at the 2' and 6' positions on the B-ring would be expected to produce a bathochromic shift with NaOAc/H₃BO₃. The absence of a free 7-hydroxyl group (due to methoxylation) should result in no significant shift with NaOAc alone.

Purity Assessment and Confirmation of this compound Isolates

Ensuring the purity of an isolated natural compound is paramount for any subsequent scientific investigation. For flavonoid isolates like this compound, a combination of chromatographic and spectroscopic methods is employed to confirm identity and assess purity.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the gold standard for purity assessment. A validated HPLC method can provide quantitative information about the purity of the isolate. The method validation typically includes parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.com For a highly pure isolate of this compound, an HPLC chromatogram would ideally show a single major peak at a specific retention time. For instance, a related compound, 5,6,7-trihydroxy-4'-methoxyflavone, is commercially available with a purity of ≥85% as determined by LC/MS-UV. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides not only retention time data from the chromatography but also mass-to-charge ratio (m/z) information from the mass spectrometer. This allows for the confirmation of the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence to the structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the definitive structural elucidation and purity confirmation of isolated compounds. 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments provide detailed information about the carbon-hydrogen framework of the molecule. The structure of this compound has been elucidated using 1D and 2D NMR spectral studies. nih.gov In a pure sample, the NMR spectra should show the expected signals with correct integrations and multiplicities, and be free from significant signals corresponding to impurities.

While the isolation of this compound has been reported, detailed public access to the validated analytical methods and the corresponding raw data for its purity assessment remains limited. However, the combination of HPLC, LC-MS, and NMR spectroscopy represents the established and rigorous approach for the purity assessment and structural confirmation of such flavonoid isolates.

Biosynthesis and Metabolic Pathways of 5,2 ,6 Trihydroxy 7 Methoxyflavone

General Flavonoid Biosynthetic Pathway Overview

Flavonoids are synthesized via the phenylpropanoid metabolic pathway, which begins with the amino acid phenylalanine. wikipedia.orgmdpi.com The initial steps, often referred to as the general phenylpropanoid pathway, convert phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.com

The entry into the specific flavonoid pathway occurs when one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, a product derived from acetyl-CoA. mdpi.com This crucial reaction, catalyzed by chalcone (B49325) synthase (CHS), produces a chalcone, which serves as the fundamental backbone for virtually all flavonoids. wikipedia.orgnih.govmdpi.com From this chalcone intermediate, the pathway branches out to produce the various classes of flavonoids, including flavanones, flavones, flavonols, and anthocyanins, through a series of enzymatic modifications. wikipedia.orgnih.gov

Enzymatic Steps Involved in the Formation of Flavone (B191248) Core

The formation of the central flavone structure is a pivotal stage in the biosynthesis, involving isomerization and subsequent oxidation.

Chalcone synthase (CHS) is the first committed and rate-limiting enzyme in the flavonoid biosynthetic pathway. mdpi.com It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 backbone of flavonoids, resulting in a compound known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). mdpi.comoup.com

Following its synthesis, naringenin chalcone undergoes intramolecular cyclization to form a flavanone (B1672756). This reaction is catalyzed by chalcone isomerase (CHI), which stereospecifically converts the open-chain chalcone into the tricyclic (2S)-flavanone known as naringenin. nih.govresearchgate.net Naringenin is a critical branch-point intermediate, serving as the direct precursor for the synthesis of various flavonoid classes, including flavones. mdpi.comoup.comnih.gov The interaction between CHS and CHI, sometimes facilitated by a chalcone isomerase-like protein (CHIL), can enhance the efficiency and specificity of this conversion, minimizing the formation of byproducts. osti.govnih.gov

The conversion of a flavanone, such as naringenin, into a flavone is accomplished by the enzyme flavone synthase (FNS). frontiersin.orgoup.com This enzyme introduces a crucial double bond between the C-2 and C-3 positions of the C-ring. researchgate.net There are two main types of FNS enzymes found in plants:

Flavone Synthase I (FNSI): These are soluble Fe²⁺/2-oxoglutarate-dependent dioxygenases (2-ODDs) that directly catalyze the desaturation of flavanones to produce flavones. researchgate.netwikipedia.orgnih.gov The reaction consumes a flavanone, 2-oxoglutarate, and molecular oxygen to yield a flavone, succinate, CO₂, and water. wikipedia.org

Flavone Synthase II (FNSII): These are cytochrome P450-dependent monooxygenases typically anchored to the endoplasmic reticulum membrane. frontiersin.orgresearchgate.net FNSII enzymes are more widespread phylogenetically and also catalyze the conversion of flavanones to flavones, sometimes via a 2-hydroxyflavanone (B13135356) intermediate. frontiersin.orgresearchgate.net

Both FNSI and FNSII are key enzymes that channel substrates from the central flavonoid pathway into the specific branch leading to flavone production. oup.comresearchgate.net

Regiospecific Hydroxylation and Methylation Events

The vast diversity of flavonoids stems from subsequent "decorating" reactions that modify the basic flavonoid skeleton. For 5,2',6'-trihydroxy-7-methoxyflavone, these modifications include highly specific hydroxylation and methylation steps.

O-methylation is a common modification in flavonoid biosynthesis, catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid ring, forming a methoxy (B1213986) group and S-adenosyl-L-homocysteine. semanticscholar.orgwikipedia.org This modification increases the lipophilicity of the flavonoid and can alter its biological activity. nih.gov

The formation of the 7-methoxy group in this compound is catalyzed by a specific flavone 7-O-methyltransferase. Plant OMTs are classified into different types, and those responsible for methylating the 7-hydroxyl position have been identified in various species. semanticscholar.orgwikipedia.org For instance, studies in citrus and other plants have characterized OMTs that specifically target the 7-OH group of flavones, leading to the production of compounds like tectochrysin (B192502) (5-hydroxy-7-methoxyflavone). oup.comcaymanchem.com The enzyme recognizes the 7-hydroxy position on the A-ring of the flavone core and catalyzes the methylation reaction.

The hydroxylation pattern of a flavonoid is critical to its identity and is established by various hydroxylase enzymes, the majority of which are cytochrome P450-dependent monooxygenases or 2-oxoglutarate-dependent dioxygenases. mdpi.com

5- and 7-Hydroxylation: The hydroxyl groups at the C-5 and C-7 positions of the A-ring are typically incorporated early in the pathway. They are derived from the three acetate (B1210297) units during the formation of the chalcone backbone by CHS, meaning the precursor flavanone (naringenin) already contains these hydroxyl groups. mdpi.comnih.gov

2'- and 6'-Hydroxylation: The hydroxylation pattern of the B-ring is determined either by the specific p-coumaroyl-CoA derivative used by CHS or, more commonly, by post-synthesis modifications of the flavanone or flavone intermediate. mdpi.com The introduction of hydroxyl groups at the 2' and 6' positions of the B-ring is a less common modification compared to 3' or 4' hydroxylation. This step requires specific hydroxylase enzymes that can recognize and act on these positions. While enzymes like flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are well-characterized for B-ring hydroxylation, the specific enzymes responsible for 2' and 6' hydroxylation are highly substrate- and species-dependent. nih.govresearchgate.net The presence of hydroxyl groups at these positions, particularly the 2',6'-dihydroxy pattern on the B-ring, is a distinctive structural feature. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia Lyase | PAL | Catalyzes the deamination of phenylalanine to trans-cinnamic acid. mdpi.comnih.gov |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to produce p-coumaric acid. mdpi.comnih.gov |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. mdpi.com |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govmdpi.comnih.gov |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. nih.govresearchgate.net |

| Flavone Synthase | FNS | Converts flavanones (e.g., naringenin) to flavones by creating a C2-C3 double bond. frontiersin.orgoup.comresearchgate.net |

| Flavonoid Hydroxylase | - | Adds hydroxyl groups to the flavonoid skeleton at specific positions (e.g., 2', 6'). mdpi.comnih.gov |

| O-Methyltransferase | OMT | Transfers a methyl group to a hydroxyl group, forming a methoxy group (e.g., at the 7-position). semanticscholar.orgnih.gov |

Genetic and Molecular Regulation of this compound Production

The biosynthesis of flavonoids is a tightly regulated process, primarily controlled at the level of gene transcription. dtu.dkresearchgate.net The production of this compound is hypothesized to be under the control of a complex interplay of transcription factors that modulate the expression of the structural genes involved in its biosynthetic pathway.

The regulation of early biosynthetic genes in the flavonoid pathway, such as chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H), is often controlled by a distinct set of R2R3-MYB transcription factors. researchgate.netmdpi.com In Arabidopsis thaliana, MYB11, MYB12, and MYB111 are known to activate these early steps. mdpi.com It is plausible that homologous R2R3-MYB factors in the source plant of this compound play a similar role in initiating the carbon flow towards its synthesis.

The expression of the later stage biosynthetic genes, including those encoding for flavone synthase, hydroxylases, and O-methyltransferases, is typically governed by a conserved transcriptional complex known as the MBW complex. researchgate.netijfmr.com This complex is composed of three types of proteins: an R2R3-MYB transcription factor, a basic helix-loop-helix (bHLH) transcription factor, and a WD40-repeat protein. researchgate.netijfmr.com The specific combination of MYB and bHLH proteins within this complex can determine the specific branches of the flavonoid pathway that are activated, leading to the production of diverse flavonoid structures.

The regulation of the specific enzymes required for the unique substitution pattern of this compound, namely the 2'- and 6'-hydroxylases and the 7-O-methyltransferase, is likely controlled by specific MYB and bHLH transcription factors. The identification and characterization of these regulatory proteins in the producer organisms are crucial for understanding and manipulating the production of this flavone. Environmental cues and developmental signals can also influence the expression of these regulatory genes, leading to variations in the accumulation of the compound.

| Regulatory Component | Proposed Role in this compound Biosynthesis | General Function in Flavonoid Biosynthesis |

| R2R3-MYB Transcription Factors (e.g., MYB11/12/111 homologs) | Activation of early biosynthetic genes (CHS, CHI, F3H). | Control the expression of early structural genes in the flavonoid pathway. mdpi.com |

| MBW Complex (MYB-bHLH-WD40) | Activation of late biosynthetic genes (FNS, F2'H, F6'H, FOMT). | Regulates the expression of late structural genes, determining the final flavonoid products. researchgate.netijfmr.com |

| Specific MYB/bHLH Factors | Fine-tuning the expression of genes responsible for the unique 2',6'-dihydroxylation and 7-O-methylation pattern. | Provide specificity to the regulatory control, activating specific branches of the pathway. |

Biosynthetic Engineering Strategies for Enhanced Production

The low natural abundance of many specialized flavonoids, including likely this compound, necessitates the development of strategies to enhance their production. Biosynthetic engineering, utilizing the principles of metabolic engineering and synthetic biology, offers promising avenues for achieving this goal in both plant and microbial systems. frontiersin.orgnih.govchalmers.se

In Planta Engineering:

One primary strategy within the native plant or a heterologous plant host involves the overexpression of key rate-limiting enzymes in the biosynthetic pathway. Identifying and overexpressing the specific F2'H, F6'H, and 7-O-methyltransferase genes would be a direct approach to increase the flux towards this compound. Furthermore, upregulating the expression of key regulatory genes, such as the specific MYB and bHLH transcription factors that control the pathway, can lead to a coordinated increase in the expression of multiple biosynthetic genes, resulting in higher product yields.

Conversely, downregulation of competing pathways can also be an effective strategy. For instance, silencing genes that divert metabolic intermediates towards the production of other flavonoids or different classes of secondary metabolites could free up precursors for the synthesis of the target compound.

Microbial Production:

The production of flavonoids in engineered microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, has emerged as a powerful alternative to plant-based extraction. dtu.dkfrontiersin.orgnih.gov This approach involves the heterologous expression of the entire biosynthetic pathway for this compound in a microbial host.

This strategy requires the identification and functional characterization of all the necessary plant-derived genes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), flavone synthase (FNS), flavonoid 2'-hydroxylase (F2'H), flavonoid 6'-hydroxylase (F6'H), and a specific flavonoid 7-O-methyltransferase (FOMT). Optimization of gene expression levels, balancing enzyme activities, and engineering the host's central metabolism to increase the supply of precursors like malonyl-CoA and aromatic amino acids are critical steps for achieving high-titer production. chalmers.se

| Engineering Strategy | Description | Potential Application for this compound |

| Overexpression of Structural Genes | Increasing the expression of one or more key enzymes in the pathway. | Overexpress the specific FNS, F2'H, F6'H, and FOMT genes in the native plant or a microbial host. |

| Manipulation of Regulatory Genes | Overexpressing or silencing key transcription factors. | Upregulate the expression of the specific MYB and bHLH factors that control the biosynthesis of this flavone. |

| Downregulation of Competing Pathways | Silencing genes that divert precursors to other metabolic pathways. | Reduce the expression of enzymes leading to other flavonoids or secondary metabolites. |

| Microbial Fermentation | Reconstructing the entire biosynthetic pathway in a microbial host. | Engineer S. cerevisiae or E. coli to produce this compound from simple carbon sources. dtu.dknih.gov |

Chemical Synthesis and Derivatization Strategies for 5,2 ,6 Trihydroxy 7 Methoxyflavone

Total Synthesis Methodologies for Flavones

The total synthesis of flavones, including 5,2',6'-trihydroxy-7-methoxyflavone, can be achieved through several well-established methods. These generally involve the condensation of two aromatic precursors to form a chalcone (B49325) or a related intermediate, followed by cyclization to construct the central pyrone ring of the flavone (B191248) skeleton. The Allan-Robinson reaction and the Baker-Venkataraman rearrangement are two of the most prominent strategies. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.netuclan.ac.ukbiomedres.us

The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt, or with an aromatic acid and its anhydride. biomedres.usrsc.org This one-pot reaction directly yields the flavone. The Baker-Venkataraman rearrangement, on the other hand, is a two-step process. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.netuclan.ac.uk It begins with the acylation of an o-hydroxyacetophenone with a benzoyl chloride derivative to form an ester. This ester is then treated with a base to induce a rearrangement, forming a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone affords the flavone. wikipedia.orgjk-sci.com

Key Synthetic Intermediates and Precursors

The successful synthesis of this compound hinges on the availability of suitably substituted precursors for both the A and B rings.

For the A-ring, a key precursor would be a derivative of 2',4',6'-trihydroxyacetophenone . Specifically for the target molecule, a 2',4'-dihydroxy-6'-methoxyacetophenone (B51203) derivative would be required. The synthesis of such polysubstituted acetophenones can be challenging. Methods for the synthesis of related compounds, such as 2',6'-dihydroxyacetophenone (B134842) and its derivatives, have been reported. chemicalbook.comorgsyn.orggoogle.com These often involve the Fries rearrangement of an appropriate phenyl acetate (B1210297) or the Hoesch reaction of a phenol (B47542) with acetonitrile (B52724). The introduction of the methoxy (B1213986) group at the 6'-position would likely be achieved through selective methylation of a polyhydroxyacetophenone precursor, a process that often requires the use of protecting groups to ensure regioselectivity.

The B-ring of this compound originates from a 2,6-dihydroxybenzoic acid derivative. In the context of the Baker-Venkataraman rearrangement, the corresponding 2,6-dihydroxybenzoyl chloride would be needed. The hydroxyl groups on this precursor would almost certainly require protection prior to its use in the synthesis to prevent unwanted side reactions.

A crucial intermediate in many flavone syntheses is the 2'-hydroxychalcone (B22705) . chemijournal.comresearchgate.netmdpi.com This intermediate is typically formed through a Claisen-Schmidt condensation of an o-hydroxyacetophenone with a benzaldehyde. For the synthesis of our target flavone, this would involve the condensation of a protected 2',4'-dihydroxy-6'-methoxyacetophenone with a protected 2,6-dihydroxybenzaldehyde.

Ring Closure and Cyclization Reactions

The formation of the central pyrone ring is the defining step in flavone synthesis. In the Baker-Venkataraman approach, the acid-catalyzed cyclization of the intermediate 1,3-diketone is a robust and widely used method. wikipedia.orgjk-sci.com

Alternatively, the oxidative cyclization of a 2'-hydroxychalcone intermediate provides a direct route to the flavone core. chemijournal.comresearchgate.netmdpi.com A variety of reagents have been employed for this transformation, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a common choice. chemijournal.com This method, however, can be sensitive to the presence of free hydroxyl groups on the chalcone, often necessitating a protection-deprotection strategy. chemijournal.com

Introduction and Selective Manipulation of Hydroxyl and Methoxy Groups

The regioselective introduction and manipulation of hydroxyl and methoxy groups are paramount for the successful synthesis of this compound. The synthesis of polymethoxyflavones often relies on methoxylated starting materials, followed by selective demethylation. mdpi.com

Protecting Groups: To achieve the desired substitution pattern, a careful strategy of protecting and deprotecting hydroxyl groups is essential. Common protecting groups for phenols include benzyl (B1604629) ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers (e.g., TBS, TIPS), which offer varying degrees of stability and can be removed under specific conditions. researchgate.net The methoxymethyl (MOM) ether is another option, removable under acidic conditions. nih.gov

Selective Demethylation: In cases where a polymethoxylated intermediate is synthesized, selective demethylation can be employed to reveal the required hydroxyl groups. Lewis acids such as aluminum chloride (AlCl₃) and boron trichloride (B1173362) (BCl₃), or Brønsted acids like hydrobromic acid (HBr), are often used for this purpose. mdpi.com The selectivity of demethylation can be influenced by the position of the methoxy group on the flavone core. For instance, the 5-methoxy group is often more readily cleaved due to chelation with the C4-carbonyl group. mdpi.com

Semi-Synthesis Approaches from Related Natural Products

Semi-synthesis, starting from readily available natural flavonoids, can be a more efficient route to complex derivatives. For the synthesis of this compound, a potential starting material could be a flavone with a similar oxygenation pattern that can be chemically modified.

For example, natural flavones such as chrysin (5,7-dihydroxyflavone) or baicalein (5,6,7-trihydroxyflavone) could theoretically serve as precursors. nih.govresearchgate.netfrontiersin.orgcas.cn The introduction of the 2',6'-dihydroxy substitution on the B-ring of these compounds would be a significant synthetic challenge. It might involve electrophilic hydroxylation, although achieving the desired regioselectivity would be difficult. A more plausible, yet still complex, approach would involve the cleavage of the C-ring of a suitable precursor, modification of the resulting fragments, and subsequent re-cyclization.

The biosynthesis of certain flavones in plants can also provide inspiration for semi-synthetic routes. For instance, the biosynthesis of some flavones in Scutellaria baicalensis involves specific hydroxylases that introduce hydroxyl groups at defined positions on the flavone core. nih.govfrontiersin.orgcas.cn While harnessing these enzymes for in vitro synthesis is a possibility, it remains a highly specialized and often low-yielding approach.

Chemical Modification and Derivatization of this compound

The presence of three hydroxyl groups in this compound offers multiple sites for chemical modification to produce a variety of derivatives with potentially altered biological activities.

Targeted Derivatization at Hydroxyl Positions

The selective derivatization of the hydroxyl groups is crucial for structure-activity relationship studies. The reactivity of the different hydroxyl groups can vary, allowing for a degree of regioselectivity. The 5-hydroxyl group often exhibits distinct reactivity due to its hydrogen bonding with the C4-carbonyl group.

Acylation and Alkylation: The hydroxyl groups can be converted to esters or ethers through acylation or alkylation, respectively. mdpi.comnih.govresearchgate.net Regioselective acylation can sometimes be achieved by controlling the reaction conditions, such as the choice of solvent, base, and acylating agent. mdpi.com For instance, enzymatic acylation using lipases can offer high regioselectivity. mdpi.com

Formation of Glycosides: The hydroxyl groups can also be glycosylated to improve water solubility and alter bioavailability. This can be achieved through chemical or enzymatic methods.

Strategies for Modifying the Methoxy Group

Modification of the methoxy group at the C-7 position of the flavone scaffold is a critical strategy in medicinal chemistry for developing derivatives with altered biological activities. The primary approach involves the demethylation of the 7-methoxy group to yield the corresponding 7-hydroxyl flavonoid, which can then serve as a versatile intermediate for further derivatization. The reactivity of a methoxy group is highly dependent on its position on the flavonoid core.

The conversion of the 7-methoxy group to a hydroxyl group is a common and pivotal step. This transformation is typically achieved through ether cleavage using Lewis acids or other demethylating agents. The choice of reagent and reaction conditions is crucial for achieving high yields and, in poly-methoxylated flavonoids, for ensuring selectivity.

Several reagents have been established for the demethylation of methoxyflavones. ias.ac.inoup.com Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers. researchgate.netresearchgate.net The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at low temperatures. researchgate.net Another common set of reagents includes anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) in solvents such as acetonitrile or ether. ias.ac.inoup.comjst.go.jp Studies on various flavones and flavanones have demonstrated the efficacy of these aluminum halides. ias.ac.inoup.com For instance, demethylation of 6-hydroxy-3,4′,5,7-tetramethoxyflavone using 10% anhydrous aluminum bromide in acetonitrile successfully yielded the 5,6,7-trihydroxyflavone derivative. oup.com Similarly, aluminum chloride in an ethereal solution has been shown to be effective for the demethylation of methoxy flavanones. ias.ac.in

Achieving selective demethylation can be challenging, as the reactivity of different methoxy groups on the flavonoid nucleus varies. Research on 3-alkyl-3′,4′,5,7-tetramethoxyflavones found that the 7-methoxy group was the most difficult to cleave when using boron tribromide, indicating its relative stability compared to methoxy groups at other positions. researchgate.net In contrast, studies on the selective alkylation of polyhydroxyflavones suggest that the 7-hydroxyl group is generally the most reactive, which implies that the corresponding ether at this position may also exhibit distinct reactivity during cleavage reactions. acs.org

The table below summarizes common demethylation strategies applicable to the 7-methoxy group in flavonoids, based on findings from related structures.

Table 1: Reagents and Conditions for Demethylation of Flavonoid Methoxy Groups

| Reagent | Solvent | Conditions | Observations | Citations |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -79 °C to Room Temperature | A powerful reagent for cleaving multiple methoxy groups. The 7-OMe was found to be the most difficult to cleave in certain structures. | researchgate.netresearchgate.net |

| Aluminum Chloride (AlCl₃) | Acetonitrile | Not specified | Used for demethylation of 6-hydroxy-3,5,7-trimethoxyflavone derivatives. | oup.com |

| Aluminum Chloride (AlCl₃) | Ether | Room Temperature, 12-36 hours | Effective for selective demethylation in flavanones, giving good yields. | ias.ac.in |

| Aluminum Bromide (AlBr₃) | Acetonitrile | Not specified | Used with or without sodium iodide for selective demethylation. | jst.go.jpoup.com |

Once the 7-hydroxyl group is exposed, it can be further modified through various reactions, such as alkylation or glycosylation, to produce a diverse range of derivatives for structure-activity relationship studies. The selective alkylation of the 7-hydroxyl group is well-established and often proceeds with high efficiency. acs.org

Mechanistic Investigations of Biological Activities of 5,2 ,6 Trihydroxy 7 Methoxyflavone and Its Analogues in Vitro and Pre Clinical Models

Mechanistic Studies of Antioxidant Activity

Radical Scavenging Pathways and Molecular Interactions

The antioxidant activity of flavonoids, including 5,2',6'-trihydroxy-7-methoxyflavone, is intrinsically linked to their molecular structure. The capacity to scavenge free radicals is a key mechanism, and the arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavone (B191248) backbone is a primary determinant of this activity. hebmu.edu.cn The presence of hydroxyl groups, particularly those in an ortho position to each other, enhances radical stabilizing effects. hebmu.edu.cn The ease of hydrogen atom donation from a hydroxyl group is a critical first step in radical scavenging. Subsequently, the stability of the newly formed flavonoid radical is crucial for preventing the propagation of radical chain reactions. hebmu.edu.cn

The structural features that confer potent radical scavenging activity (RSA) to flavonoids have been a subject of extensive research. For a flavonoid to be an effective radical scavenger, it must not only easily donate a hydrogen atom but also be able to terminate the resulting flavonoid radical. hebmu.edu.cn The presence of a hydroxyl group attached to a carbon with a positive spin density is a prerequisite for the termination of a flavonoid radical through further hydrogen atom loss. hebmu.edu.cn

Modulation of Cellular Oxidative Stress Responses

Beyond direct radical scavenging, this compound and its analogues can modulate endogenous antioxidant defense systems. A key pathway implicated in cellular protection against oxidative stress is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation. nih.gov

For instance, the analogue 6,7,4′-trihydroxyflavanone has been shown to promote the nuclear translocation of Nrf2 in a dose-dependent manner in SH-SY5Y cells. mdpi.com This translocation leads to an enhanced expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme with antioxidant properties. mdpi.com This suggests that certain flavonoids can bolster the cell's intrinsic defense mechanisms against oxidative damage. mdpi.com

Another important aspect of cellular oxidative stress response is the maintenance of the glutathione (B108866) (GSH) redox state. GSH is a major intracellular antioxidant, and the ratio of its reduced form (GSH) to its oxidized form (GSSG) is a sensitive indicator of cellular redox balance. nih.gov The flavanone (B1672756) analogue, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, has been demonstrated to attenuate redox imbalance in PC12 cells by regulating the GSH/GSSG ratio. nih.gov

Mechanistic Investigations of Anti-inflammatory Activity

Inhibition of Inflammatory Enzyme Pathways (e.g., COX-2)

Flavonoids, including analogues of this compound, have been shown to exert anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. The analogue 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) (5-TDMF) has been found to reduce the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells by attenuating the expression of both nitric oxide synthase (iNOS) and COX-2. nih.gov

Modulation of Cytokine Production and Signaling Cascades

The anti-inflammatory properties of these flavonoids also extend to the modulation of cytokine production and the signaling pathways that regulate their expression. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) play a central role in initiating and amplifying the inflammatory response.

The analogue 4',6,7-trihydroxy-5-methoxyflavone, isolated from Fridericia chica, has been shown to decrease the migration of leukocytes and reduce the concentrations of TNF-α and IL-1β in a mouse model of LPS-induced peritonitis. nih.gov Interestingly, this compound also increased the levels of the anti-inflammatory cytokine IL-10. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the expression of many pro-inflammatory genes, including those for cytokines and COX-2. The analogue 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to interfere with the translocation of NF-κB into the nucleus in LPS-stimulated macrophages, thereby inhibiting the downstream inflammatory response. nih.gov

Mechanistic Insights into Antiproliferative and Cytotoxic Activities in In Vitro Models

Certain analogues of this compound have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis, or programmed cell death.

For example, 5,6,7-trihydroxyflavone (baicalein) has shown significant growth inhibitory effects against HeLa, MDA-MB231, and MCF-7 cancer cell lines. biolifesas.org Its cytotoxic potential in MDA-MB231 cells was further evidenced by increased lactate (B86563) dehydrogenase (LDH) release and caspase-3 activity, both of which are markers of cell death and apoptosis. biolifesas.org Molecular docking studies have suggested that this compound can bind to DNA, potentially contributing to its cytotoxic effects. biolifesas.org

Another analogue, 5-hydroxy-7-methoxyflavone, has been shown to induce cytotoxicity in HCT-116 human colon carcinoma cells in a dose-dependent manner. nih.gov The mechanism involves the generation of reactive oxygen species (ROS), which triggers mitochondrial membrane perturbation, release of cytochrome c, and activation of the caspase cascade, ultimately leading to apoptosis. nih.gov

The structural features of these flavonoids are critical for their cytotoxic activity. For instance, the presence of a C2-C3 double bond in the C ring of the flavone structure appears to be important for inducing apoptosis in certain cancer cell lines. etsu.edu

Table of Antiproliferative Activity of Flavonoid Analogues

| Compound | Cell Line | GI50 (µM) |

| 5,6,7-Trihydroxyflavone | HeLa | 11.1 ± 1.06 |

| MDA-MB231 | 3.23 ± 0.81 | |

| MCF-7 | 6.14 ± 0.96 | |

| 5-Hydroxy-7-methoxyflavone | HCT-116 | Dose-dependent cytotoxicity observed |

Induction of Apoptosis Pathways (e.g., Caspase Activation, PARP Cleavage)

Several analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of intrinsic signaling cascades. A key event in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

One such analogue, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone, was found to be highly cytotoxic to leukemia cells, inducing apoptosis through a caspase-dependent mechanism. nih.gov This process involved the release of cytochrome c from the mitochondria, which in turn triggered the processing and activation of multiple caspases, including caspase-3, -6, -7, and -9. nih.gov A hallmark of caspase-3 activation is the cleavage of poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.govnih.gov The cleavage of PARP by caspases is a critical event that prevents DNA repair and facilitates the dismantling of the cell. nih.gov

Similarly, prunetrin (B192197), a glycosyloxyisoflavone, demonstrated the ability to induce apoptosis in liver cancer cells, which was confirmed by the strong cleavage of both caspase-3 and PARP. mdpi.comnih.gov The activation of the initiator caspase-9 was also observed, indicating the involvement of the mitochondrial (intrinsic) pathway of apoptosis. nih.gov Further research on 5,3′-dihydroxy‐3,6,7,8,4′‐pentamethoxyflavone (PMF) in breast cancer cells also showed upregulation of caspase-3 and PARP-1, reinforcing the central role of this pathway in the pro-apoptotic effects of these flavonoids. researchgate.net

| Compound/Analogue | Cell Line | Key Apoptotic Events |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human leukemia cells | Cytochrome c release, activation of caspase-3, -6, -7, -9, PARP cleavage. nih.gov |

| Prunetrin | Hep3B liver cancer cells | Cleavage of caspase-3, caspase-9, and PARP; increased Bak expression. nih.gov |

| 5,3′-dihydroxy‐3,6,7,8,4′‐pentamethoxyflavone (PMF) | MCF-7 breast cancer cells | Upregulation of BAX, cytochrome c, caspase-3, and PARP-1. researchgate.net |

Reactive Oxygen Species (ROS) Generation and Endoplasmic Reticulum (ER) Stress

The generation of reactive oxygen species (ROS) is another mechanism through which flavonoid analogues can exert their cytotoxic effects. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, leading to cellular damage and apoptosis.

For instance, the rare flavone 5,3′-dihydroxy‐3,6,7,8,4′‐pentamethoxyflavone (PMF) was shown to cause an overproduction of ROS in MCF-7 breast cancer cells, which contributed to the loss of mitochondrial membrane potential and subsequent apoptosis. researchgate.net Elevated ROS levels can trigger ER stress, a condition where the endoplasmic reticulum's protein-folding capacity is overwhelmed. nih.gov Prolonged ER stress can, in turn, activate apoptotic signaling pathways. nih.gov

Conversely, some analogues exhibit protective effects by mitigating oxidative stress. The flavonoid 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), isolated from Achillea fragrantissima, was found to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity by attenuating the intracellular accumulation of ROS. nih.gov This highlights the dual role that flavonoids can play in modulating cellular redox status, depending on the specific compound and cellular context.

| Compound/Analogue | Effect on ROS | Cellular Context |

| 5,3′-dihydroxy‐3,6,7,8,4′‐pentamethoxyflavone (PMF) | ROS overproduction | MCF-7 breast cancer cells. researchgate.net |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | Attenuated ROS accumulation | N2a neuroblastoma cells treated with amyloid-beta. nih.gov |

Cell Cycle Arrest Mechanisms

Flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, thereby preventing cell division. This effect is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

An analogue, 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol, was demonstrated to induce cell cycle arrest at the G2/M phase in human hepatocellular carcinoma (HCC) cells. nih.gov This arrest was associated with the phosphorylation of Cdc2 and a decrease in the level of Cyclin B1, proteins crucial for the G2 to M phase transition. nih.gov Similarly, the flavonoid prunetrin also induced G2/M arrest in Hep3B liver cancer cells, accompanied by a dose-dependent decrease in the expression of Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.comnih.gov

In contrast, other related compounds can induce arrest at different phases. Andrographolide, a labdane (B1241275) diterpenoid lactone whose parent herb also produces flavonoids, causes cell cycle arrest at the G0/G1 phase in breast cancer cells by inducing the CDK inhibitor p27 and decreasing the expression of CDK4. researchgate.net Extracts from Poncirus trifoliata, which are rich in flavonoids, also induced G0/G1 arrest in prostate cancer cells, linked to an upregulation of the p27 protein and a reduction in cyclin D1. mdpi.com

| Compound/Analogue | Cell Line | Cell Cycle Phase Arrested | Key Molecular Targets |

| 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol | Human HCC cells | G2/M | Phosphorylation of Cdc2, decreased Cyclin B1. nih.gov |

| Prunetrin | Hep3B liver cancer cells | G2/M | Decreased Cyclin B1, CDK1/CDC2, CDC25c. nih.gov |

| Andrographolide | Breast cancer cells | G0/G1 | Induction of p27, decreased CDK4. researchgate.net |

| Poncirus trifoliata extract | LNCaP prostate cancer cells | G0/G1 | Upregulation of p27, reduction in cyclin D1. mdpi.com |

Modulation of Cellular Signaling Pathways (e.g., Wnt-β-catenin pathway)

The anticancer activity of flavonoids also extends to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and differentiation. The Wnt/β-catenin pathway is one such pathway that is often aberrantly activated in various cancers. nih.gov

In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. nih.gov Wnt signaling activation leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for target genes involved in proliferation. nih.govnih.gov

Studies have shown that certain flavonoids can inhibit this pathway. Baicalein (5,6,7-trihydroxyflavone), an analogue of the subject compound, has been found to suppress cell growth in osteosarcoma cells by regulating the Wnt/β-catenin pathway. nih.gov Its glycoside, baicalin, has also been demonstrated to activate apoptosis in human osteosarcoma cell lines by inhibiting β-catenin signaling. nih.gov

| Flavonoid Analogue | Cancer Model | Effect on Wnt/β-catenin Pathway |

| Baicalein (5,6,7-trihydroxyflavone) | Osteosarcoma cell line | Suppressed the Wnt/β-catenin pathway. nih.gov |

| Baicalin | Human osteosarcoma cell lines | Inhibited β-catenin signaling. nih.gov |

Investigations into Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)

Flavonoids possess a broad spectrum of antimicrobial activities, targeting bacteria and fungi through various mechanisms. These mechanisms can include the inhibition of nucleic acid synthesis, disruption of microbial membrane function, and inhibition of energy metabolism.

The antifungal properties of flavonols have been noted in studies of propolis, where compounds like galangin (B1674397) and rhamnocitrin (B192594) were identified as active components against various fungal strains. mdpi.com Research on 7-hydroxyflavone, isolated from the actinomycete Amycolatopsis sp., demonstrated its potential as an antifungal agent. nih.gov This compound was effective in controlling leaf spot disease in tomato plants caused by S. lycopersici, suggesting its utility as a biocontrol agent. nih.gov The general mechanisms by which polyphenols like flavonoids exert their antimicrobial effects include the destabilization of cell membranes and the induction of ROS production within the microbes. mdpi.com

| Flavonoid/Analogue | Organism(s) | Observed Effect |

| Galangin, Rhamnocitrin | Microsporum gypseum, Trichophyton mentagrophytes, Trichophyton rubrum | Antifungal activity. mdpi.com |

| 7-hydroxyflavone | S. lycopersici (fungus) | Inhibited fungal growth, biocontrol of leaf spot disease. nih.gov |

Other Mechanistic Biological Activity Investigations of this compound Analogues (e.g., Neuroprotective Mechanisms)

Beyond their anticancer and antimicrobial properties, analogues of this compound are being investigated for other therapeutic applications, such as neuroprotection.

One analogue, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), isolated from Abacopteris penangiana, has shown significant neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration. nih.gov In PC12 cells, TMF attenuated redox imbalance by regulating the ratio of reduced to oxidized glutathione (GSH/GSSG). nih.gov In animal models, TMF improved behavioral performance and was found to upregulate the level of brain-derived neurotrophic factor (BDNF) and increase the phosphorylation of cAMP-response element-binding protein (CREB) in the hippocampus, both of which are crucial for neuronal survival and cognitive function. nih.gov

Another study focused on 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), which demonstrated protective effects against amyloid-beta (Aβ)-induced neurotoxicity. nih.gov TTF was shown to inhibit the Aβ-induced phosphorylation of stress-activated protein kinases like SAPK/JNK and ERK1/2, which are part of the mitogen-activated protein kinase (MAPK) family implicated in neuronal cell death. nih.gov These findings suggest that flavonoid analogues could be potential therapeutic agents for neurodegenerative diseases. nih.govnih.gov

| Compound/Analogue | Model | Key Neuroprotective Mechanisms |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | PC12 cells, D-galactose treated mice | Regulated GSH/GSSG ratio, upregulated BDNF, increased phosphorylation of CREB. nih.gov |

| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | N2a neuroblastoma cells | Inhibited Aβ-induced ROS accumulation and phosphorylation of SAPK/JNK and ERK 1/2. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 5,2 ,6 Trihydroxy 7 Methoxyflavone

Quantitative Chromatographic Methods

Quantitative chromatographic methods are the gold standard for the analysis of specific flavonoids in complex mixtures like plant extracts. These techniques offer high separation efficiency and sensitivity.

HPLC-UV/DAD for Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Diode-Array Detection (UV/DAD) is a robust and widely used technique for quantifying flavonoids. For a hypothetical analysis of 5,2',6'-trihydroxy-7-methoxyflavone, a method would need to be developed by selecting an appropriate reversed-phase column (such as a C18) and optimizing the mobile phase composition (typically a gradient of acidified water and acetonitrile (B52724) or methanol) to achieve separation from other related compounds in the extract. The UV/DAD detector would be used to monitor the elution at the flavonoid's specific maximum absorbance wavelengths. However, no published studies provide these specific parameters for this compound.

LC-MS/MS for High-Sensitivity Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace amounts of a compound. In a typical LC-MS/MS method, the compound is first separated by LC and then ionized (e.g., using electrospray ionization - ESI). The mass spectrometer then selects the specific precursor ion for this compound (C₁₆H₁₂O₆, exact mass: 300.0634 g/mol ) and fragments it to produce characteristic product ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification. Currently, there are no specific, validated LC-MS/MS methods, including precursor-product ion transitions, published for this compound.

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometric and spectrofluorometric methods are often used for the quantification of total flavonoid content but can be adapted for specific compounds if they possess unique spectral properties or can be selectively reacted with a chromogenic or fluorogenic agent. These methods are generally less specific than chromatographic techniques. There is no information in the scientific literature describing the development or application of a spectrophotometric or spectrofluorometric assay specifically for this compound.

Pre Clinical Pharmacokinetic Principles and Biotransformation of 5,2 ,6 Trihydroxy 7 Methoxyflavone Analogues

Absorption Mechanisms in In Vitro and Ex Vivo Systems

The presence of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone dictates the compound's polarity and its ability to permeate cell membranes. Generally, less polar, more lipophilic compounds are more readily absorbed through passive diffusion. The Caco-2 cell monolayer model is a standard in vitro tool for predicting intestinal drug absorption. For many flavonoids, this model has demonstrated that both aglycones and their metabolites can be transported across the intestinal barrier.

Distribution Patterns and Tissue Tropism in Animal Models

Following absorption, flavonoids are distributed throughout the body. The extent of distribution is dependent on factors such as blood flow, plasma protein binding, and the affinity of the compound for specific tissues.

While tissue distribution data for 5,2',6'-trihydroxy-7-methoxyflavone is not available, a study on the closely related 5,7-dimethoxyflavone (B190784) (5,7-DMF) in mice provides valuable insights. uiowa.edu After a single oral dose, 5,7-DMF was found to be extensively distributed into various tissues, with peak concentrations reached within 30 minutes. uiowa.edu The highest concentrations were observed in the gut, followed by the liver, kidney, brain, spleen, heart, lung, adipose tissue, and muscle. uiowa.edu This wide distribution suggests that methoxyflavones can reach multiple target organs.

Table 1: Tissue Distribution of 5,7-dimethoxyflavone in Mice Following a Single Oral Dose

| Tissue | Peak Concentration (Cmax) Relationship to Plasma |

| Gut | Highest abundance |

| Liver | High abundance |

| Kidney | High abundance |

| Brain | Moderate abundance |

| Spleen | Moderate abundance |

| Heart | Moderate abundance |

| Lung | Lower abundance |

| Adipose | Lower abundance |

| Muscle | Lowest abundance |

This table is based on data for the analogue 5,7-dimethoxyflavone and is intended to be illustrative of potential distribution patterns for methoxyflavones.

Metabolic Pathways and Metabolite Identification in Pre-Clinical Models

Flavonoids undergo extensive metabolism, primarily in the liver and intestines, which significantly impacts their bioavailability and biological activity. The metabolic process is generally divided into Phase I and Phase II reactions.

Phase I Biotransformations (e.g., Hydroxylation, Demethylation)

Phase I reactions introduce or expose functional groups on the flavonoid structure, preparing them for subsequent Phase II conjugation. For methoxyflavones, a key Phase I reaction is demethylation, where a methyl group is removed to form a hydroxyl group. Hydroxylation, the addition of a hydroxyl group, is another common Phase I modification. These reactions are primarily catalyzed by cytochrome P450 enzymes in the liver. For this compound, demethylation of the 7-methoxy group would yield a tetrahydroxyflavone.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glycosylation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or glycine. These conjugations increase the water solubility of the flavonoid, facilitating its excretion.

Glucuronidation is a major metabolic pathway for flavonoids and is catalyzed by UDP-glucuronosyltransferases (UGTs). Sulfation, mediated by sulfotransferases (SULTs), is another important conjugation reaction. The hydroxyl groups on the this compound molecule are the primary sites for these conjugation reactions. The resulting glucuronide and sulfate conjugates are often the predominant forms of flavonoids found in plasma and urine.

Excretion Pathways and Clearance Mechanisms

The water-soluble metabolites of flavonoids are primarily excreted from the body through urine and bile. The route of excretion is influenced by the molecular weight of the conjugate. Generally, lower molecular weight conjugates are excreted via the kidneys into the urine, while higher molecular weight conjugates are more likely to be excreted into the bile and subsequently eliminated in the feces. The efficient clearance of flavonoid metabolites is crucial for preventing their accumulation in the body.

Enterohepatic Recirculation and Gut Microbiota Interactions

Enterohepatic recirculation is a significant process that can prolong the half-life of many flavonoids. elifesciences.orgnih.govresearchgate.netnih.govwikipedia.org This process involves the excretion of flavonoid conjugates into the bile, which then enters the small intestine. elifesciences.orgnih.govresearchgate.netnih.govwikipedia.org In the intestine, gut bacteria can deconjugate these metabolites, releasing the parent flavonoid (aglycone), which can then be reabsorbed into the bloodstream. usda.govnih.govnih.govunimib.it This cycle of biliary excretion and intestinal reabsorption can lead to multiple peaks in the plasma concentration-time profile of the flavonoid and its metabolites. researchgate.netnih.gov

The gut microbiota plays a critical role in the metabolism of flavonoids, particularly those that are poorly absorbed in the upper gastrointestinal tract. usda.govnih.govnih.govunimib.it Intestinal bacteria can perform a variety of biotransformations, including demethylation and the breakdown of the flavonoid ring structure to produce smaller phenolic acids. usda.gov These microbial metabolites can be absorbed and may possess their own biological activities. usda.gov For polymethoxyflavones, gut microbiota has been shown to mediate the production of an array of colonic metabolites. usda.gov

Structure Activity Relationship Sar Studies of 5,2 ,6 Trihydroxy 7 Methoxyflavone and Its Structural Analogues

Impact of Hydroxylation Patterns on Biological Activities

Hydroxylation is a primary modification in natural flavonoids that significantly affects their chemical properties and biological functions. nih.govnih.govresearchgate.net The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of activities such as antioxidant, anti-inflammatory, and antiproliferative effects. mdpi.comrsc.org An increased number of hydroxyl groups can enhance water solubility and is often associated with stronger antioxidant and enzyme-inhibitory activities. nih.govnih.gov The specific placement of these groups on either the A or B ring can lead to distinct biological outcomes. acs.org

The hydroxyl group at the C5 position of Ring A is a common feature in many bioactive flavonoids and plays a significant role in their activity. The presence of a 5-OH group is known to contribute to the antioxidant capacity of flavonoids. This is largely attributed to its ability to form an intramolecular hydrogen bond with the C4-carbonyl group, which enhances the planarity of the molecule, facilitates electron delocalization, and increases radical stability. mdpi.com

Furthermore, studies have demonstrated that the C5 hydroxyl group is important for membrane-dependent processes. For instance, the flavonol quercetin (B1663063) (which possesses a 5-OH group) exhibits a significantly higher membrane binding constant compared to its analogue fisetin (B1672732) (which lacks a 5-OH group), indicating the importance of this functional group in interactions with cellular membranes. nih.gov In the context of antiproliferative activity, some research suggests that flavonoids featuring 5,7-dihydroxy configurations exhibit high cytotoxicity. researchgate.net

| Compound | Relevant Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Quercetin | C5-OH present | Higher membrane binding constant compared to fisetin | nih.gov |

| Genistein | C5-OH present | Stronger antioxidant activity than daidzein (B1669772) (lacking C5-OH) | nih.gov |

| Flavonoids with 5,7-OH | C5-OH and C7-OH present | Highest cytotoxicity among tested flavonoids | researchgate.net |

The hydroxylation pattern of Ring B is arguably one of the most critical factors for many biological activities, particularly antioxidant effects. nih.govacs.org A B-ring with multiple hydroxyl groups, such as a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) structure, is a well-established prerequisite for potent radical scavenging activity. mdpi.com

The substitution pattern of 5,2',6'-Trihydroxy-7-methoxyflavone, featuring hydroxyl groups at both the C2' and C6' positions, is less common but structurally significant. This m-dihydroxy pattern on the B-ring can influence bioactivity. mdpi.com For example, the antibacterial activity of some flavanones against certain strains of bacteria is dependent on an m-dihydroxy pattern in the B-ring. mdpi.com Additionally, theoretical studies suggest that radical formation at the C2' and C6' positions results in significant resonance stabilization, which could contribute to radical scavenging potential. mdpi.com The presence of a 2'-OH group, as seen in the flavonol morin, has been shown to enhance hydroxyl radical scavenging activity and the ability to inhibit β-amyloid fibril formation, suggesting its potential importance in neuroprotective contexts. nih.gov

| Compound/Structural Feature | Relevant Structural Feature | Observed Biological Effect/Property | Reference |

|---|---|---|---|

| Morin | 2',4'-dihydroxy B-ring | Enhanced hydroxyl radical scavenging activity | nih.gov |

| Flavanones | m-dihydroxy pattern on Ring B | Antibacterial activity against methicillin-resistant Staphylococcus aureus | mdpi.com |

| Flavonols | Increased hydroxylation on Ring B | Increased binding affinities to bovine serum albumin and CCL2 chemokine | acs.org |

| Flavones (theoretical) | Radical at C2' or C6' | High degree of resonance stabilization | mdpi.com |

Influence of Methoxy (B1213986) Substitutions on Biological Activities

Methylation of hydroxyl groups to form methoxy (-OCH₃) groups is another key structural modification in flavonoids. This change increases the lipophilicity (fat solubility) of the molecule while reducing its polarity. nih.gov The impact of methoxylation on biological activity is complex and highly dependent on the position and number of methoxy groups. nih.goviiarjournals.org It can either enhance or diminish a compound's potency by altering its ability to interact with specific enzymes or receptors and its capacity to cross biological membranes.

The C7 position on Ring A is frequently substituted with either a hydroxyl or a methoxy group. In this compound, this position is methylated. SAR studies have shown that a methoxy group at C7 can be vital for certain biological activities. For instance, in studies of flavonoids with anti-neurodegenerative potential, the presence of a C7-methoxy group was found to play a crucial role in enhancing anti-inflammatory activity. nih.gov Similarly, 7-methoxyflavone (B191842) displayed moderate antiproliferative activity against leukemic HL60 cells. iiarjournals.org

However, for other activities, methylation at C7 can be detrimental. Glycosylation or methylation of the C7-hydroxyl group in luteolin (B72000), for example, was noted to decrease its antiradical activity, highlighting the importance of a free hydroxyl at this position for radical scavenging. mdpi.com Computational studies also indicate that replacing a C7-methoxy group with a hydroxyl group may not significantly alter the binding affinity for certain receptors, suggesting that for some interactions, either group is sufficient. nih.gov

While this compound does not possess methoxy groups on its B-ring, understanding the effect of such substitutions on its structural analogues provides valuable SAR insights. Generally, the introduction of methoxy groups to the B-ring tends to have varied and often inhibitory effects on certain biological activities. For example, one study on the antiproliferative activity of flavones found that an increase in the number of B-ring methoxy groups reduced activity. iiarjournals.org Similarly, diosmetin (B1670712) and chrysoeriol, which have a methoxy group at C4' or C3' respectively, are generally less efficient antioxidants than their fully hydroxylated counterpart, luteolin. nih.gov This suggests that free hydroxyl groups on the B-ring are often more critical for potent bioactivity than methoxy groups.

| Compound | Relevant Structural Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Flavone (B191248) with C7-OCH₃ | C7-methoxy group | Enhanced anti-inflammatory activity | nih.gov |

| 7-methoxyflavone | C7-methoxy group | Moderate antiproliferative activity (IC50=68 μM) | iiarjournals.org |

| Luteolin with C7-methylation | C7-methoxy group | Decreased antiradical activity | mdpi.com |

| Diosmetin | C4'-methoxy group | Less efficient antioxidant than luteolin | nih.gov |

| Flavones with increased B-ring methoxylation | Multiple -OCH₃ on Ring B | Reduced antiproliferative activity | iiarjournals.org |

Stereochemical Considerations and Conformational Flexibility

The B-ring is not coplanar with the A-C ring system and can rotate around the C2-C1' bond. The torsion angle between the B-ring and the rest of the molecule influences how the molecule fits into the binding pockets of enzymes and receptors. mdpi.com The presence of bulky substituents or specific intramolecular interactions can restrict this rotation and lock the molecule into a preferred conformation, which may enhance or reduce its biological activity depending on the target. In contrast to flavones, related flavonoid classes like flavanones lack the C2-C3 double bond, resulting in a chiral center at C2 and a non-planar, more flexible structure, which leads to different biological activity profiles. hebmu.edu.cnnih.gov The rigid, planar nature of the flavone backbone is a key stereochemical feature governing its biological role.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to uncover the relationships between the physicochemical properties of chemical substances and their biological activities. nih.gov These models aim to correlate a compound's activity with its structural features, expressed numerically as molecular descriptors. ddg-pharmfac.net By establishing a reliable correlation, QSAR models can predict the activity of new, untested compounds, thereby guiding the design and optimization of molecules with desired therapeutic properties and reducing the need for extensive synthesis and testing. nih.govddg-pharmfac.net

While specific QSAR studies focusing exclusively on this compound are not extensively documented, a significant body of research exists for the broader class of flavonoids. These studies on structural analogues provide invaluable insights into how specific structural modifications, such as the number and position of hydroxyl and methoxy groups, influence various biological activities. The methodologies applied range from 2D-QSAR, which uses descriptors derived from the 2D representation of molecules, to more complex 3D and higher-dimensional QSAR approaches that consider the three-dimensional conformation and alignment of molecules. researchgate.net

Commonly employed QSAR methods in flavonoid research include:

Multiple Linear Regression (MLR): A statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.gov

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govslideshare.net The aligned molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point, generating fields that are then analyzed using statistical methods like Partial Least Squares (PLS). slideshare.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that, in addition to steric and electrostatic fields, calculates similarity indices for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govslideshare.net This often provides a more detailed and interpretable model of structure-activity relationships.

Research into the QSAR of flavonoids has spanned a wide range of biological activities, including antibacterial, antioxidant, enzyme inhibition, and anticancer effects. These models help to identify the key molecular features responsible for a given activity. For example, studies on flavonoids as antibacterial agents against Escherichia coli have utilized CoMFA and CoMSIA to demonstrate the importance of electrostatic and hydrogen bond donor fields, as well as the logarithm of the octanol/water partition coefficient (ClogP), in determining inhibitory activity. nih.gov Similarly, QSAR models for aldose reductase inhibition by flavonoids highlighted the significance of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields in defining potency. nih.gov

The statistical validity and predictive power of these models are rigorously assessed using metrics such as the squared correlation coefficient (R²), which measures the goodness of fit, and the leave-one-out cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability and robustness. mdpi.com

The following table summarizes findings from various QSAR studies on flavonoid analogues, showcasing the diversity of targets and modeling approaches.

| Biological Target/Activity | QSAR Method | Key Findings / Important Descriptors | Statistical Validation (Reported Values) | Reference |

|---|---|---|---|---|

| Aldose Reductase Inhibition | CoMFA, CoMSIA | The best CoMFA model involved steric and electrostatic fields. The best CoMSIA model included steric, hydrophobic, and H-bond acceptor fields, indicating their crucial role in inhibitory activity. | Not explicitly stated in abstract. Models showed good predictive quality based on internal and external validation. | nih.gov |

| Anti-Escherichia coli Activity | CoMFA, CoMSIA | CoMFA model relied on ClogP, steric, and electrostatic fields. CoMSIA model used ClogP, electrostatic, and hydrogen bond donor fields. Hydroxyl groups at positions 3, 5, and 7 were found to be crucial. | CoMFA: q² = 0.743; CoMSIA: q² = 0.708 | nih.gov |

| Pancreatic Lipase Inhibition | MLR (2D-QSAR) | The model was built using five 2D molecular descriptors selected via a genetic algorithm (GA). The model successfully predicted inhibitory activity. | R² = 0.9444 | mdpi.com |

| Acetylcholinesterase (AChE) Inhibition | 4D-QSAR | A robust 4D-QSAR model was established that provided insights for optimizing the structures of flavonoid derivatives as AChE inhibitors. | q² = 0.77, R² = 0.954, R²pred = 0.715 | jst.go.jp |

| Antioxidant Activity (Cell-based) | Partial 3D Comparison (Frontal Polygon Method) | Identified structural fragments (submolecules) responsible for antioxidant activity. The model showed high predictive ability for direct/indirect antioxidant effects in a cellular system. | r = 0.965, q² = 0.897 | nih.gov |

Future Research Directions and Emerging Paradigms for 5,2 ,6 Trihydroxy 7 Methoxyflavone Research

Exploration of Novel Biological Activities and Associated Mechanisms

The therapeutic potential of flavonoids is vast, yet the specific bioactivities of 5,2',6'-trihydroxy-7-methoxyflavone remain largely unexplored. Future research will undoubtedly focus on screening this compound against a wide array of biological targets to uncover novel therapeutic applications.